1-(Phenylsulfonyl)-4-bromo-6-chloro-2-iodo-7-azaindole
Description
1-(Phenylsulfonyl)-4-bromo-6-chloro-2-iodo-7-azaindole is a halogenated 7-azaindole derivative featuring a phenylsulfonyl group at the 1-position and bromo, chloro, and iodo substituents at the 4-, 6-, and 2-positions, respectively.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-6-chloro-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClIN2O2S/c14-10-7-11(15)17-13-9(10)6-12(16)18(13)21(19,20)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNSCIQAVFFQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3Br)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159908 | |
| Record name | 4-Bromo-6-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-75-8 | |
| Record name | 4-Bromo-6-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor. FGFRs play a crucial role in various biological processes including cell proliferation, migration, and angiogenesis, making them important targets in cancer therapy.
Chemical Structure and Properties
The chemical formula of 1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole is , with a molecular weight of 463.09 g/mol. The compound features a unique structure characterized by the presence of a phenylsulfonyl group, bromine, and chlorine atoms attached to the azaindole core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈BrClN₂O₂S |
| Molecular Weight | 463.09 g/mol |
| IUPAC Name | 1-(phenylsulfonyl)-4-bromo-6-chloro-7-azaindole |
| CAS Number | 889939-26-8 |
The primary mechanism of action for 1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole involves the inhibition of FGFR signaling pathways. By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion, thus potentially reducing tumor growth and metastasis.
Inhibition of FGFR
Research indicates that 1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole exhibits significant inhibitory activity against FGFR, which is implicated in various cancers. In particular, studies have shown that this compound can effectively inhibit the proliferation of cancer cell lines that express FGFR.
Case Studies
- Breast Cancer : In vitro studies demonstrated that treatment with 1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole led to a dose-dependent reduction in cell viability in breast cancer cell lines expressing FGFR. The compound induced apoptosis through the activation of caspase pathways.
- Lung Cancer : Another study highlighted the compound's ability to inhibit tumor growth in xenograft models of lung cancer, correlating with reduced FGFR activity and subsequent downstream signaling effects.
Comparative Analysis
To understand the efficacy of 1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole as an FGFR inhibitor, it is useful to compare it with other known inhibitors:
| Compound Name | Similarity Index | IC50 (µM) |
|---|---|---|
| AZD4547 | 0.92 | 0.5 |
| JNJ-42756493 (Erdafitinib) | 0.90 | 0.3 |
| BGJ-398 | 0.89 | 0.2 |
| 1-(Phenylsulfonyl)-4-bromo-6-chloro-7-azaindole | - | TBD |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations :
- Halogen Diversity : The target compound’s multiple halogen substituents (Br, Cl, I) enhance its molecular weight and steric bulk compared to analogs like 4-Bromo-1-(phenylsulfonyl)-7-azaindole. This may influence reactivity in cross-coupling reactions .
- Azaindole Isomerism : 5- and 4-azaindole derivatives (e.g., 1227267-17-5 and 1260383-19-4) exhibit distinct electronic properties due to nitrogen positioning, affecting solubility and biological activity .
- Functional Group Impact : Methoxy-substituted analogs (e.g., 1260383-19-4) show lower molecular weights and altered pKa values compared to halogen-rich derivatives, suggesting differences in bioavailability .
Q & A
Q. What are the established synthetic routes for 1-(Phenylsulfonyl)-4-bromo-6-chloro-2-iodo-7-azaindole, and what are the critical reaction parameters?
Answer: The synthesis typically involves sequential halogenation and sulfonylation steps. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux to selectively brominate the 4-position of the azaindole core.
- Chlorination and Iodination : Chlorine can be introduced via electrophilic substitution using Cl₂ gas in acetic acid, while iodination employs ICl in glacial acetic acid at 50°C.
- Sulfonylation : React the azaindole intermediate with phenylsulfonyl chloride in anhydrous DMF with K₂CO₃ as a base (0–5°C, 12 hours).
Critical parameters include strict temperature control to prevent di-halogenation and anhydrous conditions to avoid hydrolysis of the sulfonyl chloride .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?
Answer:
- ¹H/¹³C NMR : Aromatic protons adjacent to halogens (Br, Cl, I) exhibit deshielding (δ 7.8–8.2 ppm). The sulfonamide group’s NH proton appears as a singlet near δ 10.5 ppm (DMSO-d₆).
- HRMS : Expected [M+H]⁺ peak at m/z 512.782 (C₁₃H₈BrClIN₂O₂S).
- X-ray Crystallography : SHELX software is used to resolve halogen positions, with S–N bond lengths typically 1.63–1.65 Å and C–Br/C–I bond lengths of 1.90–1.93 Å and 2.10–2.15 Å, respectively.
Q. What are the primary applications of this compound in medicinal chemistry research?
Answer: The azaindole scaffold mimics purine bases, making it a kinase inhibitor candidate (e.g., JAK2 or BRAF). Halogens enhance hydrophobic binding in ATP pockets, while the sulfonamide improves solubility. Applications include fragment-based drug discovery and structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Answer: Discrepancies may arise from solvent effects or dynamic equilibria. Strategies include:
- Variable-Temperature NMR : Detect conformational exchange (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.
- DFT Calculations : Use B3LYP/6-311+G(d,p) with solvent models (e.g., PCM for DMSO) and relativistic pseudopotentials for heavy halogens (Br, I).
- 2D NMR : HSQC and HMBC correlations validate ambiguous assignments, particularly for overlapping aromatic signals .
Q. What strategies optimize the regioselectivity of halogenation in polyhalogenated azaindoles?
Answer:
- Directing Groups : The N1 phenylsulfonyl group directs electrophiles to C4/C6 via resonance withdrawal.
- Halogenation Order : Brominate first (C4), then chlorinate (C6), as iodine’s larger size requires sterically accessible positions (e.g., C2).
- Computational Modeling : Fukui indices (DFT) predict electrophilic attack sites. For example, C4 shows higher Fukui f⁻ values (~0.15) in the sulfonylated precursor .
Q. How to design a stability study for this compound under various pH and temperature conditions?
Answer:
- Solution Stability : Prepare buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 14 days.
- Solid-State Stability : Use thermogravimetric analysis (TGA) to assess thermal decomposition (>200°C onset) and differential scanning calorimetry (DSC) for melting point verification.
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from accelerated conditions .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
